molecular formula C8H12N2O4S B12103656 N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Cat. No.: B12103656
M. Wt: 232.26 g/mol
InChI Key: UEMSOISQYXTWFP-UHFFFAOYSA-N
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Description

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a mercapturic acid derivative formed as a metabolite of acrylonitrile and oxiranecarbonitrile. This compound is significant in toxicology and environmental studies due to its role in detoxifying harmful substances through conjugation with glutathione.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine can be synthesized through the reaction of acrylonitrile with glutathione, followed by acetylation. The process involves:

    Conjugation Reaction: Acrylonitrile reacts with glutathione in the presence of glutathione S-transferase to form S-(1-cyano-2-hydroxyethyl)glutathione.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes controlled reaction conditions such as temperature, pH, and the use of catalysts to enhance the efficiency of the conjugation and acetylation steps.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study detoxification pathways and the formation of mercapturic acids.

    Biology: Investigated for its role in cellular detoxification processes and as a biomarker for exposure to acrylonitrile.

    Medicine: Explored for its potential in therapeutic interventions to mitigate the effects of toxic exposures.

    Industry: Utilized in environmental monitoring to assess exposure to harmful chemicals.

Mechanism of Action

The mechanism by which N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine exerts its effects involves its formation through the conjugation of acrylonitrile with glutathione. This detoxification pathway is crucial for neutralizing reactive intermediates and preventing cellular damage. The compound targets and interacts with various enzymes and proteins involved in detoxification, such as glutathione S-transferase.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2-hydroxyethyl)cysteine: Another mercapturic acid derivative formed from the detoxification of ethylene oxide.

    N-Acetyl-S-(2-cyanoethyl)cysteine: Formed from the detoxification of acrylonitrile, similar to N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine but with a different structure.

Uniqueness

This compound is unique due to its specific formation from acrylonitrile and oxiranecarbonitrile, highlighting its role in detoxifying these particular compounds. Its structure allows it to participate in specific biochemical pathways, making it a valuable biomarker for exposure to these chemicals.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSOISQYXTWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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